molecular formula C18H22N2O4 B5341909 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea

Cat. No. B5341909
M. Wt: 330.4 g/mol
InChI Key: GAWIXFDAXGNLBF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea, commonly known as DMPEU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DMPEU is a urea derivative that has been synthesized through various methods and has shown promising results in scientific research applications.

Mechanism of Action

The exact mechanism of action of DMPEU is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. DMPEU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
DMPEU has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. DMPEU has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in vitro. In addition, DMPEU has been shown to reduce neuropathic pain in animal models.

Advantages and Limitations for Lab Experiments

DMPEU has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DMPEU has also shown promising results in various scientific research applications, making it a potential candidate for further study. However, DMPEU also has some limitations. It has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood. Further research is needed to determine the safety and efficacy of DMPEU in humans.

Future Directions

There are several future directions for DMPEU research. One direction is to further study its anti-inflammatory and anti-tumor effects in vivo. Another direction is to investigate its potential use in the treatment of neuropathic pain. Additionally, the development of DMPEU analogs with improved pharmacological properties could lead to the discovery of new therapeutic agents. Finally, the study of the structure-activity relationship of DMPEU could provide insights into its mechanism of action and help to optimize its pharmacological properties.
Conclusion:
In conclusion, DMPEU is a synthetic compound that has shown promising results in various scientific research applications. It has potential therapeutic properties in the treatment of inflammation, cancer, and neuropathic pain. The synthesis of DMPEU is a complex process that requires precise control of reaction conditions and purification steps. DMPEU has several advantages for lab experiments, but its potential side effects and toxicity are not fully understood. Further research is needed to determine the safety and efficacy of DMPEU in humans.

Synthesis Methods

DMPEU can be synthesized through various methods, including the reaction of 3,4-dimethoxyphenylacetic acid with 3-methoxyaniline and the subsequent conversion of the resulting intermediate to DMPEU. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with 3-methoxyphenyl isocyanate to form DMPEU. The synthesis of DMPEU is a complex process that requires precise control of reaction conditions and purification steps to obtain a high yield of pure product.

Scientific Research Applications

DMPEU has shown potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and analgesic effects. DMPEU has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the proliferation of cancer cells. It has also been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-15-6-4-5-14(12-15)20-18(21)19-10-9-13-7-8-16(23-2)17(11-13)24-3/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWIXFDAXGNLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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